molecular formula C9H10F2O2 B1531045 3-Ethoxy-2,4-difluorobenzyl alcohol CAS No. 1017778-18-5

3-Ethoxy-2,4-difluorobenzyl alcohol

Cat. No.: B1531045
CAS No.: 1017778-18-5
M. Wt: 188.17 g/mol
InChI Key: OAAADBNXPSSNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2,4-difluorobenzyl alcohol is an organic compound with the molecular formula C9H9F2O. It is characterized by the presence of an ethoxy group (-OCH2CH3) and two fluorine atoms on the benzene ring, making it a fluorinated aromatic alcohol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common synthetic route involves the direct fluorination of 3-ethoxybenzyl alcohol using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to avoid over-fluorination.

  • Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 3-ethoxybenzyl alcohol with fluorine-containing reagents like N-fluorobenzenesulfonimide (NFSI). This reaction requires a catalyst, such as aluminum chloride (AlCl3), and is performed under anhydrous conditions.

Industrial Production Methods: The industrial production of this compound often involves large-scale fluorination processes using specialized reactors to handle the hazardous nature of fluorinating agents. The process is optimized to achieve high yields and purity while ensuring safety and environmental compliance.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 3-ethoxy-2,4-difluorobenzoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding benzyl alcohol derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Carboxylic acids, amines, halides, and other substituted benzyl alcohols.

Scientific Research Applications

3-Ethoxy-2,4-difluorobenzyl alcohol is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Comparison with Similar Compounds

  • 3-Ethoxybenzyl Alcohol: Lacks fluorine atoms, resulting in different reactivity and biological activity.

  • 2,4-Difluorobenzyl Alcohol: Similar structure but different position of fluorine atoms, leading to variations in chemical behavior.

  • 3,4-Difluorobenzyl Alcohol: Different position of fluorine atoms, affecting its chemical and physical properties.

Properties

IUPAC Name

(3-ethoxy-2,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAADBNXPSSNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2,4-difluorobenzyl alcohol
Reactant of Route 2
3-Ethoxy-2,4-difluorobenzyl alcohol
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-2,4-difluorobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-2,4-difluorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-2,4-difluorobenzyl alcohol
Reactant of Route 6
3-Ethoxy-2,4-difluorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.